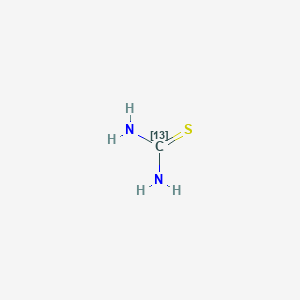
1-(Boc-amino)-2-(etilamino)etano
Descripción general
Descripción
Tert-Butyl (2-(ethylamino)ethyl)carbamate (TBEC) is a carbamate ester that has been used for a variety of purposes in scientific research. TBEC is an organic compound with a molecular formula of C7H17NO2 and a molecular weight of 151.23 g/mol. It is a colorless, volatile liquid with a boiling point of 130°C and a melting point of -30°C. TBEC is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug action.
Aplicaciones Científicas De Investigación
Síntesis de aldehídos amino quirales
Este compuesto se utiliza en la síntesis de aldehídos α-amino quirales, que son intermedios valiosos en la síntesis orgánica. El grupo Boc (terc-butoxicarbonilo) protege la funcionalidad amino durante el proceso de reacción. Un método de una sola olla que implica la activación con CDI seguida de la reducción con DIBAL-H puede convertir los aminoácidos N-protegidos en aldehídos α-amino quirales con altos rendimientos y completa estereointegridad .
Síntesis de péptidos
La estrategia de protección Boc-amino es crucial en la síntesis de péptidos, lo que permite la adición secuencial de aminoácidos sin reacciones secundarias no deseadas. El grupo Boc es ácido-lábil, lo que lo hace eliminable en condiciones ácidas suaves, lo que es ventajoso para la construcción paso a paso de péptidos .
Química medicinal
En química medicinal, las aminas protegidas con Boc sirven como intermedios en el desarrollo de fármacos. La protección permite reacciones selectivas en otros grupos funcionales sin interferencia del grupo amino .
Ciencia de los materiales
Los compuestos amino protegidos con Boc se utilizan en la ciencia de los materiales para la modificación de superficies. Se pueden injertar en polímeros u otros materiales para introducir funcionalidades específicas o para alterar las propiedades de la superficie .
Bioconjugación
Para aplicaciones de bioconjugación, las aminas protegidas con Boc se utilizan para unir biomoléculas con otras entidades químicas. Esto es particularmente útil en la creación de sistemas de administración de fármacos dirigidos donde el grupo Boc se puede eliminar para exponer la amina activa de una manera controlada .
Catálisis
En catálisis, las aminas protegidas con Boc pueden actuar como ligandos u organocatalizadores después de la desprotección. Su capacidad para coordinarse con metales o para formar estructuras de enamina las hace versátiles en varios ciclos catalíticos .
Química agrícola
Las aminas protegidas con Boc también se encuentran en la síntesis de agroquímicos. Se pueden utilizar para crear compuestos que actúan como herbicidas, pesticidas o fertilizantes, contribuyendo a una mayor productividad agrícola .
Química analítica
Por último, en química analítica, las aminas protegidas con Boc se pueden utilizar como estándares o reactivos en métodos cromatográficos o análisis espectroscópicos, ayudando a la cuantificación o identificación de sustancias .
Safety and Hazards
The safety information for “tert-Butyl (2-(ethylamino)ethyl)carbamate” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGZQVLLZKDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551284 | |
| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113283-93-5 | |
| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



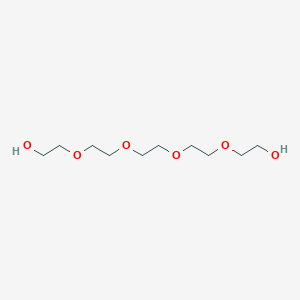
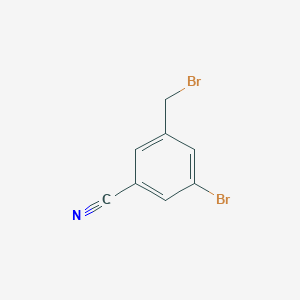
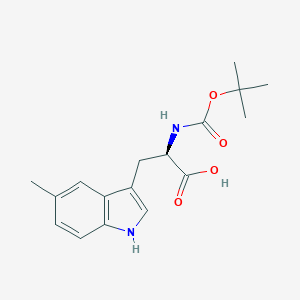
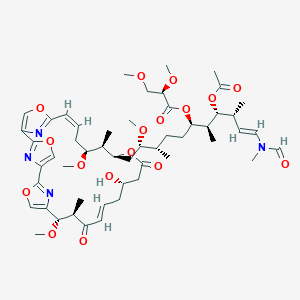
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)



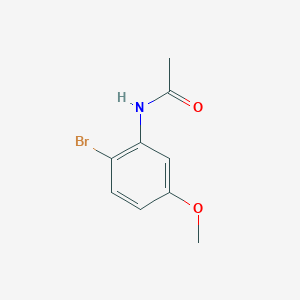


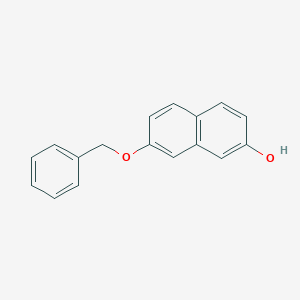
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)
